molecular formula C15H18N2 B1663011 Pirlindole CAS No. 60762-57-4

Pirlindole

Katalognummer: B1663011
CAS-Nummer: 60762-57-4
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: IWVRVEIKCBFZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Pirlindol umfasst mehrere Schritte. Ein gängiges Verfahren beginnt mit der Fischer-Indolsynthese zwischen p-Tolylhydrazinhydrochlorid und 1,2-Cyclohexandion, was zu 6-Methyl-2,3,4,9-tetrahydrocarbazol-1-on führt. Diese Verbindung wird mit Ethanolamin zur Iminbildung gebracht, gefolgt von der Halogenierung mit Phosphorylchlorid. Eine intramolekulare Alkylierung mit dem Indolstickstoff und die Reduktion des Imins mit Natriumborhydrid vervollständigen die Synthese von Pirlindol .

Chemische Reaktionsanalyse

Pirlindol unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Pirlindol hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Pirlindol entfaltet seine Wirkung hauptsächlich durch die selektive und reversible Hemmung der Monoaminoxidase A (MAO-A). Dieses Enzym ist für den Abbau von Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich. Durch die Hemmung von MAO-A erhöht Pirlindol die Spiegel dieser Neurotransmitter, was zu einer Stimmungsaufhellung und einer Linderung depressiver Symptome führt . Darüber hinaus hat es einen sekundären Mechanismus der Hemmung der Wiederaufnahme von Noradrenalin und 5-Hydroxytryptamin .

Analyse Chemischer Reaktionen

Imine Formation

The intermediate 3 undergoes imine formation with ethanolamine (4 ), yielding an imine derivative (5 ). This step introduces a functional group critical for subsequent modifications .

Halogenation

Phosphorus oxychloride is used to halogenate the imine derivative (5 ), generating a chlorinated intermediate (6 ). This step sets up the molecule for intramolecular alkylation .

Intramolecular Alkylation

The chlorinated intermediate (6 ) undergoes intramolecular alkylation at the indole nitrogen, forming dehydrothis compound (7 ). This reaction creates the pyrazinocarbazole framework .

Reduction

The final step involves reduction of the imine group in 7 using sodium borohydride, yielding this compound (8 ) .

Key Reactions in Enantiomer Preparation

This compound contains a stereogenic center, necessitating enantiomer-specific synthesis.

Cyclization with Alkaline Agents

The preparation of enantiomers involves cyclization of intermediate VI using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions (e.g., molar ratios of NaH:intermediate:ethylene glycol ditosylate) critically influence yield and enantiomeric purity .

Hydrogenolysis

The hydrochloride salt of this compound is obtained via catalytic hydrogenolysis of intermediate VII using palladium on charcoal (Pd/C) under high hydrogen pressure (1.8–2.0 MPa). This step ensures complete reduction and salt formation .

Comparative Yield Analysis

Table 1 summarizes yields from cyclization reactions under varying molar ratios of reagents:

Molar Ratio (Alkaline Agent:Intermediate:Compound X)Yield (%)Reaction Conversion (%)
2.2:1:1.2-60
3:1:1.2-67
4:1:1.2-70
4:1:1.5-75
4:1:27699.6

Higher molar ratios of alkaline agents (e.g., 4:1:2) achieve near-complete reaction conversion and optimal yields .

Key Findings

  • Synthesis Efficiency : The cyclization step is sensitive to reagent ratios, with optimized conditions yielding up to 99.6% conversion .

  • Enantiomeric Purity : Hydrogenolysis ensures high enantiomeric purity (>99.5%) for the final hydrochloride salt .

  • Safety Protocols : Industrial processes must mitigate risks from NaH and DMF interactions, such as thermal runaway .

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Clinical Efficacy
Pirlindole has been extensively evaluated for its effectiveness in treating major depressive disorder (MDD). A double-blind, randomized placebo-controlled trial demonstrated significant reductions in the Hamilton Depression Rating Scale (HDRS) scores among patients treated with this compound compared to placebo. Specifically, after 42 days of treatment at a dosage of 300 mg/day, 72% of patients achieved a HDRS score of less than or equal to 7, compared to only 21% in the placebo group .

Safety Profile
The safety profile of this compound is favorable, with mild and transient adverse effects reported during clinical trials. Common side effects included dry mouth and sleep disturbances, but no serious adverse events were noted . The drug's unique mechanism allows it to avoid the "cheese effect" associated with traditional MAO inhibitors, making it a safer alternative for patients .

Management of Fibromyalgia

Research has indicated that this compound may also be beneficial in managing fibromyalgia syndrome (FMS). Its action as a central nervous system stimulant rather than a sedative positions it as a viable option for alleviating pain associated with FMS. Studies suggest that this compound can enhance sensorimotor performance without significant impairment, which is crucial for patients suffering from chronic pain conditions .

Neuroprotective Effects in Multiple Sclerosis

Recent investigations have explored this compound's potential as a neuroprotectant in multiple sclerosis (MS). A study utilizing an animal model of MS demonstrated that this compound significantly improved disease progression markers and reduced neuronal dysfunction. The drug was shown to protect neuronal cells and myelin directly rather than exerting anti-inflammatory effects .

Case Studies and Research Findings

StudyPopulationFindings
Double-blind RCT on MDD103 patients with MDDSignificant reduction in HDRS scores with this compound vs placebo; favorable safety profile .
Fibromyalgia StudyPatients with FMSSuggested benefits on pain management; no significant impairment on driving performance .
MS Animal ModelMOG-induced EAE miceThis compound improved clinical scores and protected against neuronal loss; not anti-inflammatory but neuroprotective .

Wirkmechanismus

Pirlindole exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, leading to an elevation in mood and relief of depressive symptoms . Additionally, it has a secondary mechanism of inhibiting the reuptake of noradrenaline and 5-hydroxytryptamine .

Vergleich Mit ähnlichen Verbindungen

Pirlindol ist strukturell und pharmakologisch mit Metralindol und Tetrindol verwandt . Diese Verbindungen teilen ähnliche Wirkmechanismen als reversible Inhibitoren der Monoaminoxidase A. Pirlindol ist einzigartig in seiner spezifischen chemischen Struktur und seiner dualen Wirkung als sowohl RIMA als auch Serotonin-Noradrenalin-Wiederaufnahmehemmer (SNRI) .

Ähnliche Verbindungen

Biologische Aktivität

Pirlindole is a tetracyclic compound primarily recognized for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters such as norepinephrine and serotonin. This mechanism underlies its therapeutic effects in managing major depressive disorder and has been investigated for other conditions, including fibromyalgia syndrome.

This compound's primary mechanism involves the selective inhibition of MAO-A, leading to increased levels of neurotransmitters like norepinephrine and serotonin in the synaptic cleft. This action is complemented by its secondary effects, which include:

  • Inhibition of norepinephrine reuptake
  • Inhibition of 5-hydroxytryptamine (serotonin) reuptake

Unlike traditional monoamine oxidase inhibitors (MAOIs), this compound does not significantly affect dopaminergic or cholinergic systems, reducing the risk of side effects commonly associated with these pathways, such as the "cheese effect" related to tyramine intake .

Pharmacokinetics

  • Bioavailability : 20-30% due to extensive first-pass metabolism.
  • Half-life : Approximately 7.5 hours in rats; variable in dogs (1.3 to 185 hours).
  • Metabolism : Primarily hepatic, with different elimination pathways in rats and dogs .

Depression Treatment

Numerous studies have evaluated this compound's efficacy in treating major depressive disorder. A meta-analysis encompassing nine randomized controlled trials (RCTs) indicated that this compound is comparable to other antidepressants regarding overall efficacy but shows superior performance in reducing anxiety symptoms.

Key Findings from Meta-Analysis:

Study TypeNumber of TrialsParticipantsPrimary Outcome MeasuresResults
RCTs9776Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS)Comparable efficacy; significant improvement in anxiety (HARS)

The average Jadad score for trial quality was 3.7/5, indicating moderate quality, suggesting the need for further research to confirm these findings .

Fibromyalgia Syndrome

This compound has also been studied for its effectiveness in managing fibromyalgia. Evidence suggests it is a safe and effective treatment option with a favorable tolerability profile. Unlike many antidepressants, this compound does not impair sensorimotor performance, making it suitable for patients who require cognitive clarity .

Safety Profile

This compound's safety profile has been evaluated across various studies:

  • Common Adverse Effects : Dry mouth, sleep disturbances.
  • Serious Adverse Events : None reported.
  • Cardiovascular Dynamics : No significant adverse effects noted .

Toxicological Studies

Acute and chronic toxicological assessments have shown no dangerous effects at standard doses. This compound does not exhibit mutagenic or carcinogenic properties, reinforcing its safety for long-term use .

Eigenschaften

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRVEIKCBFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16154-78-2 (hydrochloride)
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048230
Record name Pirlindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

60762-57-4
Record name Pirlindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60762-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlindole
Reactant of Route 2
Pirlindole
Reactant of Route 3
Pirlindole
Reactant of Route 4
Pirlindole
Reactant of Route 5
Pirlindole
Reactant of Route 6
Pirlindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.